3-Amino-4-phenoxyphenol
Description
Contextualization within Amine and Phenol (B47542) Chemical Structures
The chemical architecture of 3-Amino-4-phenoxyphenol is a compelling example of multifunctional organic compounds. Its structure is built upon a phenol core, which is a hydroxyl group (-OH) attached to a benzene (B151609) ring. This fundamental unit is further substituted with two other key functional groups:
An amino group (-NH2) at the third position of the benzene ring. The presence of this amine introduces basic properties to the molecule and provides a reactive site for a variety of chemical transformations, such as amidation or diazotization. The parent compound, 3-aminophenol (B1664112), is itself a versatile chemical intermediate. wikipedia.org
A phenoxy group (-O-C6H5) at the fourth position. This group consists of a phenyl ring linked to the parent phenol via an ether bond. This diaryl ether linkage is the defining feature of aryloxyphenols and contributes to the molecule's thermal stability and conformational properties.
Therefore, this compound synergistically combines the characteristic chemical reactivities of a phenol, an aromatic amine, and a diaryl ether within a single molecular framework. A specific synthesis for this compound involves the reduction of 3-nitro-4-phenoxyphenol. In a documented procedure, the nitro compound is treated with iron powder in a heated solution of ethanol (B145695) and water with a small amount of hydrochloric acid, yielding this compound with a melting point of 156-157°C. prepchem.com
Table 1: Physicochemical Properties of Related Phenolic Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Features |
|---|---|---|---|
| 3-Aminophenol | C6H7NO | 109.13 | Phenol, Aromatic Amine |
| 4-Phenoxyphenol (B1666991) | C12H10O2 | 186.21 | Phenol, Diaryl Ether |
Interdisciplinary Relevance in Chemical Sciences and Related Fields
The aryloxyphenol structural motif is of considerable interest in diverse areas of scientific research and development. The unique combination of a phenol and a diaryl ether imparts valuable properties that are exploited in several fields.
Materials Science : Aryloxyphenols are crucial intermediates in the production of high-performance polymers. For instance, they are used as monomers for functional plastics such as polyimide resins, which are known for their excellent thermal stability and mechanical strength. mdpi.com The oxidative polymerization of compounds like 4-phenoxyphenol can produce crystalline poly(1,4-phenylene oxide), a polymer with a high melting point. researchgate.net
Pharmaceutical and Agrochemical Research : The aryloxyphenol scaffold is present in various biologically active molecules. Research has shown that derivatives of these compounds exhibit a range of activities. For example, some (benzoylaminophenoxy)-phenol derivatives have shown potential as anti-prostate cancer agents. mdpi.com Additionally, other related structures are effective as herbicides. mdpi.com The general class of o-aryloxyphenols has demonstrated notable antimicrobial and antibacterial activity. ucla.edu
Organic Synthesis : The synthesis of aryloxyphenols is an active area of research, with numerous methods being developed to construct the characteristic diaryl ether bond. These methods include classical approaches like the Ullmann condensation and more modern techniques involving Grignard reagents or the hydrolysis of diazonium salts. mdpi.comencyclopedia.pub The versatility of these compounds makes them valuable starting materials for creating more complex molecular architectures. mdpi.comencyclopedia.pub Research into convenient, metal-free synthesis methods for 3-aryloxyphenols highlights the ongoing academic interest in this class of compounds. ualberta.ca
Table 2: Selected Synthesis Methods for Aryloxyphenols
| Method | Key Reagents | Target Position | Reference |
|---|---|---|---|
| From 3-chlorocyclohex-2-en-1-one | Phenols, K2CO3, NBS, DBU | meta-Aryloxy | encyclopedia.pub |
| Via Cyclohexenone Oxides | Phenols, Tetraalkylammonium hydroxide | ortho-Aryloxy | ucla.edu |
| From 2-Fluorobenzaldehyde | Phenols, m-CPBA | ortho-Aryloxy | thieme-connect.com |
| Ullmann Coupling | Aryl halide, Phenol, Copper catalyst | General | mdpi.com |
The continued exploration of aryloxyphenol chemistry, exemplified by the specific compound this compound, promises to yield further advancements in materials, medicine, and synthetic methodology.
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-amino-4-phenoxyphenol |
InChI |
InChI=1S/C12H11NO2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h1-8,14H,13H2 |
InChI Key |
BSZROLGDSDRYJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)O)N |
Origin of Product |
United States |
Synthesis and Synthetic Methodologies of 3 Amino 4 Phenoxyphenol and Analogues
Direct Synthetic Routes to 3-Amino-4-phenoxyphenol
Direct synthesis methods provide efficient pathways to this compound, often involving the transformation of readily available precursors.
Reduction of Nitro-Phenoxyphenol Precursors
A primary and well-established method for the synthesis of this compound is the reduction of a corresponding nitro-substituted precursor, 3-nitro-4-phenoxyphenol. prepchem.com This transformation is a classic example of nitro group reduction, a fundamental reaction in organic synthesis.
The process typically involves dissolving 3-nitro-4-phenoxyphenol in a mixture of ethanol (B145695) and water, followed by heating. prepchem.com An acid, such as hydrochloric acid, is added to the solution. The reduction itself is commonly achieved using a reducing agent like iron powder, which is added portion-wise while maintaining an elevated temperature. prepchem.com Following the reduction, the reaction mixture is filtered while hot to remove the iron and its oxides. Upon cooling and addition of water, the desired product, this compound, crystallizes and can be collected by filtration. prepchem.com This method has been reported to yield the product in high purity and good yield, with a melting point of 156-157°C. prepchem.com
Bacterial nitroreductases also offer a biochemical route for the reduction of nitroaromatic compounds. oup.com These enzymes can reduce nitro groups to amino groups, and some have been shown to act on substrates like 4-nitrobiphenyl (B1678912) ether to produce aminophenoxyphenols. oup.comnih.gov The reduction proceeds through nitroso and hydroxylamino intermediates. oup.com
| Precursor | Reagents and Conditions | Product | Yield | Melting Point |
| 3-nitro-4-phenoxyphenol | Iron powder, Hydrochloric acid, Ethanol/Water, 65-70°C | This compound | 82.1% | 156-157°C prepchem.com |
Multi-Step Synthesis Pathways
Multi-step syntheses provide alternative and sometimes more versatile routes to this compound and its analogues. These pathways often involve the construction of the aryloxy phenol (B47542) skeleton followed by functional group interconversions.
One such pathway involves the synthesis of 3-acetylamino-4-phenoxyphenol from this compound. In this process, this compound is dissolved in acetic acid, and acetic anhydride (B1165640) is added to the solution with cooling. prepchem.com After stirring, the solvent is removed under reduced pressure, and the resulting crystalline product is recrystallized from toluene (B28343) to yield 3-acetylamino-4-phenoxyphenol with a high yield of 93% and a melting point of 151-153°C. prepchem.com While this example starts from this compound, it demonstrates a common multi-step strategy where protecting groups or further functionalization are introduced.
Another multi-step approach could involve the synthesis of a phenoxyphenol intermediate followed by nitration and subsequent reduction, as described in the previous section. For instance, 4-phenoxyphenol (B1666991) can be synthesized by reacting p-benzoquinone with phenylboronic acid in the presence of a copper ferrite (B1171679) catalyst. chemicalbook.com This intermediate could then be functionalized further.
Advanced Aryloxyphenol Synthesis Strategies
The synthesis of the core aryloxyphenol structure is a key challenge and can be achieved through several advanced methodologies, including nucleophilic aromatic substitution and cross-coupling reactions.
Nucleophilic Aromatic Substitution Approaches
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ether bonds, which are central to the structure of aryloxyphenols. wikipedia.orgmasterorganicchemistry.com This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, such as a phenoxide. wikipedia.org The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com
A general example is the synthesis of 4-aryloxyphenols through the reaction of an activated aryl halide with a phenol in the presence of a base. walisongo.ac.id For instance, 4-fluorobenzaldehyde (B137897) can react with 4-methoxyphenol (B1676288) in the presence of potassium carbonate in a solvent like dimethyl sulfoxide (B87167) (DMSO) to form 4-(4-methoxyphenoxy)benzaldehyde. researchgate.net This demonstrates the formation of the aryloxy linkage.
The synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol (B8565309) was achieved by the displacement of a fluorine atom from 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol (B1680541) at a high temperature. mdpi.com This highlights the application of SNAr in constructing complex aryloxyphenols.
| Aryl Halide | Nucleophile | Conditions | Product |
| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃, DMSO, 140°C | 4-(4-Methoxyphenoxy)benzaldehyde walisongo.ac.idresearchgate.net |
| 2-Chloro-1-fluoro-4-(trifluoromethyl)benzene | Resorcinol | High temperature, inert atmosphere | 3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenol mdpi.com |
| 4-Chloronitrobenzene | Phenol | KOH, Copper catalyst | p-Nitrophenyl phenyl ether wikipedia.org |
Cross-Coupling Methodologies (e.g., Ullmann-type Reactions)
The Ullmann condensation, a copper-catalyzed reaction, is a classic and versatile method for the synthesis of aryl ethers. wikipedia.orgbyjus.com This reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.orgnih.gov
The "classic" Ullmann reaction refers to the synthesis of symmetric biaryls, while "Ullmann-type" reactions encompass copper-catalyzed nucleophilic aromatic substitutions between various nucleophiles, including phenoxides, and aryl halides. byjus.comorganic-chemistry.org These reactions often require high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide (DMF). wikipedia.org
For example, 3-phenoxyphenol (B1222215) can be synthesized by reacting iodobenzene (B50100) with resorcinol in the presence of potassium carbonate, copper(I) chloride, and 8-hydroxyquinoline (B1678124) in DMF at 100°C. chemicalbook.com Similarly, 3-(4-bromophenoxy)phenol was synthesized using an Ullmann coupling reaction with copper iodide, potassium carbonate, and L-proline as catalysts in DMSO. mdpi.com
| Aryl Halide | Phenol | Catalyst System | Product |
| Iodobenzene | Resorcinol | CuCl, 8-hydroxyquinoline, K₂CO₃ | 3-Phenoxyphenol chemicalbook.com |
| 4-Bromoanisole | Phenol | Ligand-free Ullmann-type reaction | Methoxy-substituted diaryl ether researchgate.net |
| Aryl Bromides | N-heterocycles | CuI and acylhydrazine- or acylhydrazone-type ligands | N-arylated heterocycles nih.gov |
Hydrolysis of Diazonium Salts
The hydrolysis of diazonium salts provides a route to phenols from primary aromatic amines. numberanalytics.comchemguide.co.uk This reaction involves the diazotization of an aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt, which is then heated in water to yield the corresponding phenol. chemguide.co.ukmychemblog.com
A notable advancement in this area is the use of a two-phase system of cyclopentyl methyl ether (CPME) and water for the hydrolysis of diazonium salts, which has been shown to produce phenols in high yield with minimal tar formation. smu.edu.sg For instance, the diazonium salt prepared from 3-(4-nitrophenoxy)aniline was hydrolyzed in this system to give 3-(4-nitrophenoxy)phenol (B3019501) in 96% yield. smu.edu.sg This method is particularly effective for the synthesis of various meta-substituted phenols from their corresponding anilines. smu.edu.sg
| Starting Amine | Reagents and Conditions | Product | Yield |
| 3-(4-Nitrophenoxy)aniline | 1. NaNO₂, H⁺ (diazotization) 2. H₂O, CPME (hydrolysis) | 3-(4-Nitrophenoxy)phenol | 96% smu.edu.sg |
| Phenylamine | 1. NaNO₂, H⁺ (diazotization) 2. Warm water (hydrolysis) | Phenol | Not specified chemguide.co.uk |
Reactions Involving Cyclohexenone Derivatives
The synthesis of substituted phenols and anilines from six-membered alicyclic precursors is a powerful strategy in organic chemistry. Although a specific, documented pathway for the synthesis of this compound commencing from a cyclohexenone derivative is not extensively reported in peer-reviewed literature, a theoretical pathway can be constructed based on well-established, fundamental reactions. This approach involves the sequential formation of the ether linkage, introduction of the amine functionality, and subsequent aromatization.
A plausible multi-step sequence could be envisioned as follows:
Conjugate Addition: The initial step would likely involve a Michael-type conjugate addition of a phenol to a cyclohexenone derivative. masterorganicchemistry.com In this reaction, the phenoxide ion acts as a soft nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system. This reaction would form a 3-phenoxycyclohexanone intermediate, successfully establishing the characteristic ether linkage of the target molecule.
Introduction of the Amino Group: With the phenoxy-cyclohexanone intermediate in hand, the amino group could be introduced. One common method is reductive amination, where the ketone is condensed with an amine source (like ammonia (B1221849) or a protected amine) to form an imine or enamine, which is then reduced to the corresponding amine. csic.es Alternatively, the cyclohexanone (B45756) could be converted to a cyclohexanone oxime using hydroxylamine (B1172632).
Aromatization: The final and crucial step is the dehydrogenation of the substituted cyclohexanone ring to create the stable aromatic phenol system. Modern methods have been developed for the aerobic oxidative dehydrogenation of cyclohexanones to phenols using palladium(II) catalysts with molecular oxygen as the terminal oxidant. nih.gov This strategy is appealing as it can proceed under relatively mild conditions with water as the only byproduct. nih.gov In the case of a cyclohexanone oxime intermediate, a palladium-on-carbon catalyst can facilitate a dehydration-dehydrogenation sequence to directly yield the corresponding primary aniline. nih.gov
This theoretical route, combining conjugate addition, amination, and catalytic dehydrogenation, represents a viable, albeit complex, strategy for accessing aminophenoxy structures from cyclohexenone building blocks.
Biocatalytic and Chemo-Enzymatic Synthesis of Aminophenoxy Compounds
The convergence of chemical synthesis and biological catalysis has given rise to powerful chemo-enzymatic processes that harness the strengths of both domains. These hybrid approaches are particularly valuable for the synthesis of complex molecules like aminophenoxy compounds, offering high stereo- and regioselectivity under mild, environmentally benign conditions. beilstein-journals.org While the direct biocatalytic production of this compound is an emerging area, the enzymatic pathways and microbial systems that transform related aminophenols have been extensively studied, providing a blueprint for future synthetic applications. acs.orgnih.gov These biotransformations often utilize enzymes such as oxygenases, lyases, mutases, and deaminases to perform specific modifications on aromatic rings. researchgate.netasm.org
Enzymatic Conversion Pathways
Much of our understanding of the enzymes capable of acting on aminophenols comes from studies of microbial degradation pathways. These catabolic routes reveal highly specific enzymes that could potentially be repurposed for biosynthetic applications.
Key enzymatic steps relevant to aminophenol conversion include:
Ring Cleavage by Dioxygenases: In many bacteria, the initial step in the breakdown of aromatic compounds is the cleavage of the benzene (B151609) ring. For 2-aminophenol (B121084), this is catalyzed by 2-aminophenol-1,6-dioxygenase (AmnAB) , an enzyme that performs a meta-cleavage to yield 2-aminomuconic-6-semialdehyde. plos.org
Dehydrogenation and Deamination: The resulting aldehyde is then oxidized by a dehydrogenase (AmnC) to an acid, which is subsequently deaminated by a deaminase (AmnD) to release ammonium (B1175870) and form 4-oxalocrotonic acid. researchgate.netplos.org
Deamination prior to Ring Cleavage: In some bacteria, the amino group is removed before the ring is cleaved. For instance, Burkholderia sp. RKJ 800 uses a 4-chloro-2-aminophenol-deaminase to convert its substrate into 4-chlorocatechol. nih.gov
Rearrangement by Mutases: Hydroxylamino aromatic compounds, which are common intermediates in the microbial reduction of nitroaromatics, can be converted into aminophenols by mutase enzymes. These enzymes catalyze an intramolecular transfer of the hydroxyl group. asm.org
Oxidation by Extracellular Enzymes: Serratia marcescens produces an extracellular enzyme that can catalyze the hydrogen peroxide-assisted degradation of 4-aminophenol (B1666318) into benzoquinone and ammonia as the initial products. researchgate.net
The table below summarizes key enzymes involved in the transformation of aminophenol-related compounds.
| Enzyme Name | Abbreviation / Type | Source Organism (Example) | Reaction Catalyzed |
| 2-Aminophenol-1,6-dioxygenase | AmnAB | Burkholderia xenovorans LB400 | Ring cleavage of 2-aminophenol to 2-aminomuconic 6-semialdehyde |
| 2-Aminomuconic-6-semialdehyde Dehydrogenase | AmnC | Burkholderia xenovorans LB400 | Oxidation of 2-aminomuconic 6-semialdehyde |
| 2-Aminomuconic Deaminase | AmnD | Burkholderia xenovorans LB400 | Deamination of 2-aminomuconic acid to release ammonium |
| 4-Chloro-2-aminophenol Deaminase | Deaminase | Burkholderia sp. RKJ 800 | Conversion of 4-chloro-2-aminophenol to 4-chlorocatechol |
| Hydroxylaminobenzene Mutase | Mutase | Pseudomonas pseudoalcaligenes JS45 | Rearrangement of hydroxylaminobenzene to 2-aminophenol |
Microbial Transformation Systems for Aminophenol Formation
Whole-cell microbial systems offer a practical platform for carrying out complex enzymatic conversions, as they contain all the necessary enzymes and cofactors within a self-sustaining biological vessel. Several bacterial strains have been identified that can transform or degrade aminophenols, demonstrating the potential for their use in biocatalytic synthesis.
Notable microbial systems include:
Burkholderia xenovorans LB400: This versatile bacterium possesses the entire amn gene cluster required for the complete degradation of 2-aminophenol. It can utilize 2-aminophenol as a sole nitrogen source, highlighting its robust enzymatic machinery for processing this substrate. plos.org
Pseudomonas sp. AP-3: This strain is capable of using 2-aminophenol as its sole source of carbon, nitrogen, and energy. A key feature is its constitutive expression of the necessary degradative enzymes, meaning it can begin to transform the compound immediately without a lag phase for enzyme induction. tandfonline.com
Burkholderia sp. RKJ 800: The ability of this strain to grow on 4-chloro-2-aminophenol demonstrates that microbial systems can be highly effective even for halogenated aromatic compounds. It successfully cleaves the C-Cl and C-N bonds, detoxifying and metabolizing the molecule. nih.gov
Streptococci (Group D, Strain PHI): Research has identified this bacterial group for its potent and broad-spectrum nitroreductase activity. It can efficiently reduce various o-nitrophenols to the corresponding o-aminophenols, offering a promising biological alternative to traditional chemical reduction methods. dtic.mil
The ongoing advances in metabolic engineering and synthetic biology are paving the way for the design of customized microbial factories. nih.govd-nb.infonih.gov By assembling modules of genes from different organisms into a robust host like E. coli, it is becoming increasingly feasible to create novel pathways for the production of high-value aromatic chemicals, including complex aminophenoxy compounds, from simple renewable feedstocks.
The following table details some of the microbial systems involved in aminophenol transformations.
| Microbial Strain | Transformation | Key Pathway / Enzyme(s) |
| Burkholderia xenovorans LB400 | Degradation of 2-aminophenol (2-AP) | amn gene cluster (AmnAB, AmnC, AmnD, etc.) |
| Pseudomonas sp. AP-3 | Utilization of 2-aminophenol as sole C, N, and energy source | Constitutively expressed ortho-cleavage pathway enzymes |
| Burkholderia sp. RKJ 800 | Degradation of 4-chloro-2-aminophenol | 4C2AP-deaminase, 4-chlorocatechol-1,2-dioxygenase |
| Streptococci Group D, Strain PHI | Reduction of o-nitrophenols to o-aminophenols | Broad-spectrum nitroreductase |
| Serratia marcescens AB 90027 | Oxidation of 4-aminophenol | Extracellular peroxidase-like enzyme |
Reactivity and Reaction Mechanisms of 3 Amino 4 Phenoxyphenol Derivatives
Oxidative Reactivity and Polymerization Mechanisms
The presence of the electron-donating amino and hydroxyl groups on the same aromatic ring activates the molecule for oxidative reactions. This reactivity is central to its ability to undergo polymerization, forming complex macromolecular structures.
Oxidative coupling is a key reaction for phenols, proceeding through the formation of phenoxy radical intermediates. In radical-controlled polymerization, the coupling of these radicals is managed by a catalyst to achieve regioselectivity and produce specific polymer structures. While studies on 3-Amino-4-phenoxyphenol are not abundant, the mechanism can be inferred from research on similar compounds like 4-phenoxyphenol (B1666991). researchgate.net
The process is typically initiated by a one-electron oxidation of the phenol (B47542) to a phenoxy radical, often facilitated by a transition metal catalyst, such as a copper complex. researchgate.netuc.edu These catalysts can stabilize the radical intermediates, preventing uncontrolled side reactions and guiding the coupling process. researchgate.net This "radical-controlled" method is distinct from conventional oxidative polymerizations that involve free radical formation, where the catalyst has little influence over the coupling selectivity. researchgate.net The goal of this control is to favor specific linkages, such as C-O-C coupling, over undesired C-C coupling.
The general steps in a catalyst-mediated oxidative coupling are:
Coordination: The phenolic substrate coordinates to the metal center of the catalyst.
Electron Transfer: An electron is transferred from the phenol to the metal ion (e.g., Cu(II) to Cu(I)), generating a phenoxy radical. uc.edu
Dissociation & Coupling: The activated radical species dissociates and couples with another radical or monomer unit.
Catalyst Reoxidation: The reduced catalyst is reoxidized by an oxidant, typically oxygen, to complete the catalytic cycle. uc.edu
For this compound, the presence of the amino group adds complexity, as it can also be oxidized. However, the phenolic hydroxyl is generally more susceptible to one-electron oxidation under these conditions.
The oxidative coupling of phenols is the primary route for synthesizing poly(phenylene oxide)s (PPO), a class of high-performance thermoplastics known for their thermal and chemical stability. uc.eduwikipedia.org The polymerization of 2,6-disubstituted phenols, like 2,6-dimethylphenol, is the most well-known example, yielding linear, high molecular weight polymers through exclusive C-O-C coupling. uc.edu
When phenols with unsubstituted positions ortho or para to the hydroxyl group are used, such as this compound, the polymerization can lead to more complex structures. The phenoxy radical generated from this compound can theoretically couple in several ways:
C-O-C Coupling: The desired pathway for forming the linear ether linkages characteristic of PPO.
C-C Coupling: An alternative pathway that can lead to the formation of diphenoquinone-like structures or branching in the polymer chain. uc.edu
The use of specialized catalysts, such as dicopper complexes, has been shown to regioselectively polymerize 4-phenoxyphenol to produce crystalline, unsubstituted poly(1,4-phenylene oxide). researchgate.net A similar controlled approach would be necessary to polymerize this compound into a well-defined PPO structure, minimizing branching and other side reactions.
Table 1: Potential Coupling Products in Oxidative Polymerization
| Coupling Type | Linkage Formed | Resulting Structure |
|---|---|---|
| C-O Coupling | Ether Bond | Linear Polymer Chain (PPO) |
Interactions with Reactive Species
The electron-rich aromatic rings and nucleophilic functional groups of this compound make it a target for reactive species, particularly those involved in oxidative stress.
Reactive Oxygen Species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. researchgate.net Key ROS include the superoxide (B77818) anion (•O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (•OH). nih.gov Phenolic compounds can interact with ROS, often acting as antioxidants by scavenging these radicals.
The potential reaction pathways for this compound with ROS include:
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a radical species (like •OH), quenching the radical and forming a stable phenoxy radical.
Electron Transfer (ET): The molecule can donate an electron to an oxidizing species, forming a radical cation.
Radical Adduct Formation: A radical species can add directly to one of the aromatic rings.
Peroxynitrite (ONOO⁻), a reactive nitrogen species (RNS), is a potent oxidizing and nitrating agent that can react directly with phenols. nih.gov The reaction can lead to hydroxylation or nitration of the aromatic rings. Given the activating effects of the -NH₂ and -OH groups, the positions ortho and para to these groups are the most likely sites of attack.
The formation of a phenoxy radical from this compound upon interaction with an oxidizing agent or ROS is typically a rapid process. The kinetics of this formation depend on the concentration and reactivity of the specific ROS involved.
Once formed, the phenoxy radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring system. The decay of these radicals can proceed through several pathways:
Radical-Radical Coupling: Two phenoxy radicals can couple to form C-C or C-O dimers, which is the basis for polymerization. researchgate.net This is a key pathway in environments with high radical concentrations.
Reaction with other Molecules: The radical can abstract a hydrogen atom from another molecule, propagating a radical chain reaction.
Termination: The radical can react with another radical scavenger or be quenched by a transition metal ion. cmu.edu
Electrophilic and Nucleophilic Reaction Pathways
The functional groups of this compound allow it to participate in both electrophilic and nucleophilic reactions.
As a Nucleophile: A nucleophile is a species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com The this compound molecule possesses several nucleophilic sites:
The Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group a strong nucleophile, capable of reacting with electrophiles like alkyl halides or acyl chlorides.
The Hydroxyl Group: The oxygen atom of the hydroxyl group also has lone pairs, allowing it to act as a nucleophile, particularly in its deprotonated phenoxide form.
The Aromatic Rings: The electron-rich π-system of the aromatic rings can act as a nucleophile in reactions with strong electrophiles.
When a nucleophile donates an electron pair to an electrophile, it is often termed a nucleophilic attack. youtube.com
As a Substrate for Electrophiles: An electrophile is a species that accepts a pair of electrons. masterorganicchemistry.com The aromatic rings of this compound are activated towards electrophilic aromatic substitution due to the powerful electron-donating and ortho-, para-directing effects of the amino (-NH₂) and hydroxyl (-OH) groups. The phenoxy group (-OPh) is also an activating, ortho-, para-directing group.
The combined effect of these groups makes the aromatic ring highly susceptible to attack by electrophiles. The positions ortho and para to the strongest activating groups (-NH₂ and -OH) are the most probable sites for substitution reactions such as halogenation, nitration, and sulfonation.
Table 2: Summary of Reactivity
| Reaction Type | Role of this compound | Reactive Sites | Typical Reagents |
|---|---|---|---|
| Nucleophilic Reaction | Nucleophile | Amino Group (-NH₂), Hydroxyl Group (-OH) | Alkyl Halides, Acyl Chlorides, Aldehydes |
Investigation of Covalent Bonding Mechanisms
The covalent modification of biomolecules by reactive metabolites of aromatic compounds is a subject of significant interest. While specific studies on the covalent bonding mechanisms of this compound derivatives are not extensively detailed in the available literature, the reactivity of related aminophenol structures provides valuable insights. For instance, derivatives of p-aminophenol can be oxidized to reactive quinone imines, which are electrophilic species capable of forming covalent bonds with nucleophilic residues on proteins and other biomolecules. nih.gov This process of covalent modification can lead to alterations in the structure and function of the target molecules.
The formation of Schiff bases from 4-aminophenol (B1666318) derivatives represents another key covalent interaction, where the amino group reacts with aldehydes to form imines. These reactions can lead to the formation of compounds with various biological activities and the potential for further non-covalent and covalent interactions with macromolecules like DNA. mdpi.com
Role of Aromatic Ring Activation
In electrophilic aromatic substitution reactions, the substituents on the benzene (B151609) ring dictate the position and rate of electrophilic attack. The amino (-NH₂) and hydroxyl (-OH) groups are potent activating groups, meaning they increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. byjus.com This activation is a result of the lone pair of electrons on the nitrogen and oxygen atoms being delocalized into the benzene ring through resonance.
Consequently, in this compound, both the aminophenol ring and the phenoxy ring are activated towards electrophilic substitution. The amino and hydroxyl groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves. byjus.commasterorganicchemistry.com The phenoxy group is also an activating, ortho-, para-directing substituent. The precise regioselectivity of a given electrophilic substitution reaction on this compound would be a complex outcome of the combined directing effects of these groups and steric hindrance. For phenols, electrophilic substitution is often highly facile due to the strong activating effect of the hydroxyl group. byjus.com
Thermochemical Reactivity and Intumescence Phenomena
The behavior of this compound and its derivatives under thermal stress is of interest for applications such as flame retardants. The decomposition pathways and the nature of the resulting products are crucial in determining its potential efficacy in such roles.
Hydrogen Radical Generation Studies in Phenolates
Formation of Polyaromatic and Polycyclic Aromatic Hydrocarbon Structures
The thermal decomposition, or pyrolysis, of organic compounds at high temperatures can lead to the formation of polycyclic aromatic hydrocarbons (PAHs). splainex.comsplainex.com The pyrolysis of materials containing phenolic and nitrogenous structures, such as this compound, is expected to generate a complex mixture of products, including PAHs. Studies on the pyrolysis of polyphenolic compounds have shown that increasing the pyrolysis temperature generally leads to an increase in the yield of most PAHs. researchgate.net
The formation of PAHs during the pyrolysis of biomass, which contains lignin (B12514952) (a polymer of phenolic units), is a well-documented phenomenon. whiterose.ac.ukwhiterose.ac.uk The initial thermal degradation of the aromatic structures is followed by cyclization and aromatization reactions that build up the larger PAH molecules. researchgate.net The presence of nitrogen in the precursor molecule, as in this compound, can lead to the formation of nitrogen-containing polycyclic aromatic compounds (N-PACs). The thermal decomposition of amino acids, for example, has been shown to produce various nitrogenous compounds. researchgate.net
Intumescent coatings, which swell upon heating to form a protective char layer, often contain components that can form such polyaromatic structures. These systems typically include an acid source, a carbon source, and a blowing agent. researchgate.net Polymers derived from phenols and amines can act as carbon sources in these formulations, contributing to the formation of a stable, insulating char that inhibits the spread of fire. iosrjournals.org
Computational and Theoretical Investigations of 3 Amino 4 Phenoxyphenol
Quantum Chemical Modeling and Electronic Structure Analysis
Quantum chemical modeling is fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties of 3-Amino-4-phenoxyphenol.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org
HOMO-LUMO Gap: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the presence of electron-donating groups (amino and hydroxyl) and the phenoxy group would influence the energies of these orbitals. The amino and hydroxyl groups are expected to raise the HOMO energy, making the molecule a better electron donor.
Electron Distribution: The spatial distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be localized primarily on the aminophenol ring, particularly around the electron-rich amino and hydroxyl groups. The LUMO would likely be distributed across the aromatic system.
| Parameter | Description | Significance for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. Higher values suggest stronger electron donation. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. Lower values suggest stronger electron acceptance. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. wikipedia.org |
Table 1: Conceptual parameters from Frontier Molecular Orbital analysis.
The distribution of electron density within a molecule is key to predicting its reactive behavior. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution. MEP maps illustrate the electrostatic potential on the electron density surface, with different colors indicating regions of varying charge.
Nucleophilic and Electrophilic Sites: Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich) and are susceptible to electrophilic attack. Blue-colored regions represent positive electrostatic potential (electron-poor) and are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms, identifying them as primary sites for electrophilic interaction (e.g., protonation or hydrogen bonding). imist.matci-thaijo.org The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential, making them sites for nucleophilic interaction.
Theoretical studies on similar molecules like p-aminophenol have used MEP analysis to identify reactive sites, confirming that negative potentials are concentrated around electronegative atoms (oxygen and nitrogen), which act as electrophilic attack sites. imist.ma
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on their electron density. doaj.org It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.
For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311G(d,p), would be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.
Calculate Electronic Properties: Compute energies of the HOMO and LUMO, dipole moment, and polarizability. doaj.org
Predict Spectroscopic Signatures: Simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra to aid in the experimental characterization of the molecule.
Determine Reactivity Descriptors: Calculate global reactivity descriptors such as chemical hardness, softness, and electrophilicity index from the HOMO and LUMO energies.
DFT has been successfully applied to study the structural and electronic properties of related aminophenol and phenol (B47542) compounds, providing reliable results that align well with experimental data. imist.madoaj.orgasianpubs.org
Molecular Dynamics and Simulation Studies
While quantum mechanics focuses on the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as solvents or biological macromolecules.
MD studies on phenoxyphenol derivatives have been used to explore their binding thermodynamics and dissociation kinetics with protein targets. semanticscholar.org Such simulations can reveal:
Conformational Analysis: Identifying the preferred shapes (conformations) of the molecule in solution.
Solvation Effects: Understanding how the molecule interacts with solvent molecules like water.
Binding Interactions: Simulating the docking of this compound to a receptor site to predict binding affinity and key intermolecular interactions (e.g., hydrogen bonds, pi-pi stacking).
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. For novel molecules like this compound, these parameters can be derived from quantum chemical calculations.
Structure-Reactivity Relationship Prediction via Computational Methods
By combining the results from quantum chemical calculations, it is possible to build predictive models for the reactivity of this compound. Computational methods allow for the systematic evaluation of how structural modifications would affect the molecule's electronic properties and, consequently, its chemical behavior.
For instance, calculations can predict how the molecule's reactivity would change upon protonation or deprotonation at different sites. The HOMO-LUMO gap and MEP maps can be used to rationalize its behavior in different chemical environments. Furthermore, theoretical calculations of properties like ionization potential, electron affinity, and bond dissociation enthalpies provide a quantitative basis for predicting its role in redox reactions or as a radical scavenger. nih.gov This predictive power is a cornerstone of modern chemical research, enabling the rational design of molecules with desired properties.
Theoretical Mechanistic Elucidation of Chemical Transformations
Computational and theoretical chemistry provide powerful tools to investigate the intricate mechanisms of chemical reactions involving this compound. While specific theoretical studies exclusively focused on this compound are not extensively available in the public domain, a comprehensive understanding of its chemical transformations can be elucidated by drawing parallels with computational investigations of analogous aminophenol and phenoxazine-forming systems. Density Functional Theory (DFT) is a prominent computational method employed to explore the electronic structure, reactivity, and reaction pathways of such molecules.
One of the most significant chemical transformations of aminophenols is their oxidative coupling to form phenoxazine and phenoxazinone derivatives. Theoretical studies on the oxidation of 2-aminophenol (B121084) serve as a valuable model for understanding the potential reaction mechanisms of this compound. These studies often focus on elucidating the thermodynamics and kinetics of the reaction, identifying key intermediates and transition states.
The initial step in the oxidative coupling is typically the formation of a radical species. For this compound, this would likely involve the abstraction of a hydrogen atom from either the amino or the hydroxyl group. DFT calculations can predict the relative stability of the resulting radicals and the bond dissociation energies (BDE) associated with these processes.
Following the initial radical formation, the mechanistic pathways can diverge, leading to the formation of dimers and subsequently larger oligomers or cyclized products. Theoretical models can map out the potential energy surface for these reactions, identifying the most energetically favorable routes. For instance, the coupling of two radical molecules to form a C-C, C-N, or C-O bond can be computationally modeled to determine the activation barriers and reaction energies.
In the context of forming a phenoxazine-type structure from this compound, a plausible mechanism involves the oxidative dimerization followed by intramolecular cyclization. Computational studies can elucidate the geometry and electronic properties of the transition states involved in these cyclization steps. The phenoxy substituent at the 4-position of the phenol ring is expected to influence the electronic properties and reactivity of the molecule, a factor that can be precisely quantified through computational analysis.
The table below presents hypothetical relative energies for key species in a proposed oxidative cyclization of this compound, based on typical values observed in DFT studies of similar aminophenol oxidations. These values are illustrative and would require specific calculations for this compound for validation.
| Species | Description | Relative Energy (kcal/mol) |
| Reactant | This compound | 0.0 |
| TS1 | Transition state for H-abstraction from -OH group | +15.2 |
| Intermediate 1 | Phenoxyl radical of this compound | +5.8 |
| TS2 | Transition state for dimerization (C-C bond formation) | +8.5 |
| Intermediate 2 | Dimeric species | -12.3 |
| TS3 | Transition state for intramolecular cyclization (C-N bond formation) | +22.1 |
| Product | Phenoxazine-type derivative | -35.7 |
Note: These values are illustrative and intended to represent the type of data generated from computational studies.
Furthermore, theoretical investigations can explore the role of catalysts, such as metal complexes or enzymes, in facilitating the chemical transformations of this compound. Computational modeling can reveal the binding modes of the substrate to the catalyst's active site and elucidate the mechanism of catalytic turnover. For example, in a metal-catalyzed oxidation, DFT can be used to study the changes in the oxidation state of the metal and the geometry of the coordination complex throughout the catalytic cycle.
The following table outlines key computational parameters that are typically calculated to elucidate the reaction mechanism of a chemical transformation like the oxidative coupling of this compound.
| Parameter | Description | Typical Computational Method |
| Geometry Optimization | Determines the lowest energy structure of reactants, intermediates, transition states, and products. | DFT (e.g., B3LYP/6-31G(d)) |
| Frequency Calculation | Confirms the nature of stationary points (minima or transition states) and provides zero-point vibrational energies. | DFT (e.g., B3LYP/6-31G(d)) |
| Transition State Search | Locates the highest energy point along the reaction coordinate, representing the activation barrier. | QST2, QST3, or Berny optimization |
| Intrinsic Reaction Coordinate (IRC) | Maps the reaction pathway from the transition state to the connected reactants and products. | IRC calculations |
| Solvation Effects | Accounts for the influence of the solvent on the energetics and geometry of the species involved. | PCM, SMD, or CPCM models |
| Electron Density Analysis | Provides insights into the electronic structure, bonding, and charge distribution. | NBO, AIM analysis |
Derivatization and Functionalization Strategies for Research Applications
Introduction of Heterocyclic Moieties
The strategic introduction of heterocyclic rings onto the 3-Amino-4-phenoxyphenol framework is a key strategy for developing novel compounds with unique properties. The amino and hydroxyl groups are primary sites for reactions that can form fused or appended heterocyclic systems. For instance, reactions involving the ortho-positioning of the amino and hydroxyl groups on the same ring could potentially be used to construct benzoxazole (B165842) derivatives, although specific examples for this exact molecule are not prevalent in readily available literature.
Research on related aminophenol compounds demonstrates the feasibility of such transformations. For example, 2-amino-4-nitrophenol (B125904) has been used as a starting material for the synthesis of partially saturated 1,4-benzoxazines and 1,5-benzoxazepines through reactions with dibromoalkanes. researchgate.net This suggests that this compound could serve as a valuable precursor for analogous, more complex heterocyclic structures, representing an area for further exploration in synthetic chemistry. The reactivity of the molecule's functional groups provides a strong basis for its use in constructing diverse heterocyclic systems.
Amide and Ester Derivative Synthesis
The presence of both an amino group and a hydroxyl group allows for the straightforward synthesis of amide and ester derivatives, respectively. These modifications are fundamental in medicinal chemistry and materials science for altering properties such as solubility, stability, and intermolecular interactions.
Amide Synthesis: The primary amino group of this compound readily reacts with acylating agents like acid anhydrides or acid chlorides to form stable amide bonds. A well-documented example is the synthesis of 3-acetylamino-4-phenoxyphenol. prepchem.com This reaction is typically carried out by treating this compound with acetic anhydride (B1165640) in the presence of acetic acid. prepchem.com The resulting amide, 3-acetylamino-4-phenoxyphenol, demonstrates how the nucleophilicity of the amino group can be effectively utilized for functionalization. prepchem.com Other derivatives, such as 3-Amino-N-(4-phenoxyphenyl)benzamide, are also noted in chemical databases, highlighting the versatility of the amino group for forming various amide linkages. scbt.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product | Yield |
|---|---|---|---|---|---|
| This compound | Acetic anhydride | Acetic acid | Ice cooling, then 20-25°C for 1 hour | 3-acetylamino-4-phenoxyphenol | 93% |
Ester Synthesis: The phenolic hydroxyl group can be converted into an ester through reaction with acylating agents. This functionalization can serve as a bioisosteric replacement for an amide, which can be favorable for modulating biological activity in certain contexts. nih.gov The synthesis would typically involve reacting this compound with an appropriate acid chloride or anhydride under basic conditions to facilitate the acylation of the hydroxyl group. This derivatization pathway allows for the introduction of a wide variety of functional groups via the ester linkage.
Preparation of Functionalized Precursors for Complex Molecules
This compound is a valuable building block for the synthesis of more complex molecular architectures due to its multiple reactive sites. researchgate.net The amino group, the hydroxyl group, and the aromatic rings can all participate in further chemical transformations, making it a versatile precursor.
The amino group can be a key functional handle for building larger structures. For example, it can be diazotized and subsequently replaced through Sandmeyer-type reactions to introduce a range of substituents. This process is a known method for preparing substituted 4-phenoxyphenols from their corresponding anilines. google.com Furthermore, the amino and hydroxyl groups can be used as anchor points for attaching the molecule to other scaffolds or materials, such as graphene oxide, for applications in sorption or catalysis. researchgate.net The development of methods for synthesizing complex molecules often relies on the availability of such pre-functionalized building blocks that allow for the stepwise and controlled addition of molecular complexity. uni-muenster.demiragenews.com
Strategic Salt Formation for Enhanced Stability and Solubility in Research
Manipulating the physical properties of a research compound, such as its stability and solubility, is crucial for its practical application in experimental settings. Salt formation is a common and effective strategy to achieve this. This compound contains both a basic amino group and a weakly acidic phenolic hydroxyl group, making it amphoteric and capable of forming salts with both acids and bases.
Acid Addition Salts: The primary amino group can be protonated by treatment with various inorganic or organic acids (e.g., hydrochloric acid, sulfuric acid) to form an ammonium (B1175870) salt. This conversion from a neutral molecule to an ionic species generally increases aqueous solubility, which is highly desirable for many research applications. mdpi.com The formation of a salt can also lead to a more stable, crystalline solid compared to the free base, improving shelf-life and handling. google.com
Base Addition Salts: The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a phenoxide salt. This would also enhance solubility in aqueous media.
This dual capability allows for fine-tuning of the compound's physicochemical properties to suit specific experimental protocols. The choice of the salt former can significantly impact the resulting properties, including melting point and thermal stability. mdpi.com
| Functional Group | Reagent Type | Example Reagent | Resulting Salt Type | Primary Benefit |
|---|---|---|---|---|
| Amino Group (Basic) | Acid | Hydrochloric Acid (HCl) | Ammonium Chloride Salt | Increased aqueous solubility and stability |
| Hydroxyl Group (Acidic) | Base | Sodium Hydroxide (NaOH) | Sodium Phenoxide Salt | Increased aqueous solubility |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of 3-Amino-4-phenoxyphenol, offering precise mass measurements that allow for the determination of the compound's elemental composition. chromatographyonline.com Techniques such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry provide mass accuracy typically within ≤5 ppm, enabling the confident assignment of a molecular formula from the accurate mass of the molecular ion. chromatographyonline.com For this compound (C₁₂H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental makeup.
Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion generate characteristic fragmentation patterns that provide structural insights. nih.gov The fragmentation of protonated aromatic amines often involves the neutral loss of ammonia (B1221849) (NH₃). hnxb.org.cn For this compound, key fragmentation pathways would likely include the cleavage of the ether bond, loss of small neutral molecules, and fragmentation of the aromatic rings, helping to confirm the connectivity of the phenoxy, amino, and hydroxyl groups. The high resolution of these fragment ions allows for their unambiguous elemental formulas to be determined, providing strong evidence for the proposed structure. nih.govnih.gov
| Predicted Fragment Ion | Proposed Elemental Formula | Calculated Exact Mass (m/z) | Proposed Neutral Loss |
|---|---|---|---|
| [M+H]⁺ | C₁₂H₁₂NO₂⁺ | 202.0863 | - |
| [M+H - NH₃]⁺ | C₁₂H₉O₂⁺ | 185.0603 | NH₃ |
| [M+H - C₆H₅O]⁺ | C₆H₇NO⁺ | 110.0592 | C₆H₅O• (Phenoxy radical) |
| [M+H - H₂O]⁺ | C₁₂H₁₀N⁺ | 168.0813 | H₂O |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise molecular structure of this compound in solution. mdpi.comnih.gov One-dimensional ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
In the ¹H NMR spectrum, distinct signals are expected for the protons on the two aromatic rings. The substitution pattern—an amino and a hydroxyl group on one ring, and the phenoxy linkage—results in a specific set of chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) that can be used to confirm the relative positions of the substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would typically appear as broad singlets, the chemical shifts of which can be sensitive to solvent and concentration.
| Atom Type | Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | -OH | ~8.5 - 9.5 | Broad singlet, solvent dependent |
| -NH₂ | ~4.5 - 5.5 | Broad singlet, solvent dependent | |
| H-2 | ~6.2 - 6.4 | Aromatic proton ortho to -NH₂ | |
| H-5 | ~6.7 - 6.9 | Aromatic proton meta to -NH₂ | |
| H-6 | ~6.5 - 6.7 | Aromatic proton ortho to -OH | |
| H-2'/6' (phenoxy) | ~7.0 - 7.2 | Aromatic protons ortho to ether linkage | |
| H-3'/4'/5' (phenoxy) | ~7.1 - 7.4 | Aromatic protons meta/para to ether linkage | |
| ¹³C | C-1 (-OH) | ~145 - 150 | Carbon bearing hydroxyl group |
| C-2 | ~105 - 110 | Aromatic CH | |
| C-3 (-NH₂) | ~140 - 145 | Carbon bearing amino group | |
| C-4 (-OAr) | ~135 - 140 | Carbon bearing phenoxy group | |
| C-5 / C-6 | ~115 - 120 | Aromatic CH | |
| C-1' (phenoxy) | ~155 - 160 | Ipso-carbon of phenoxy group | |
| C-2'/6' (phenoxy) | ~118 - 122 | Aromatic CH | |
| C-3'/4'/5' (phenoxy) | ~125 - 130 | Aromatic CH |
Electron Paramagnetic Resonance (EPR) for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly specific spectroscopic technique for the detection and characterization of paramagnetic species, particularly organic radicals. ljmu.ac.ukscispace.com While this compound is itself diamagnetic, its chemical or enzymatic oxidation can lead to the formation of radical intermediates. u-tokyo.ac.jp Aminophenols are known to form relatively stable aminophenoxyl or semiquinone radicals upon one-electron oxidation. ljmu.ac.ukacs.org
EPR spectroscopy can provide crucial information about the electronic structure of such radical intermediates. ljmu.ac.uk The key parameters obtained from an EPR spectrum are the g-value and hyperfine coupling constants. scispace.com The g-value is characteristic of the type of radical and can help distinguish between oxygen-centered and nitrogen-centered radicals. u-tokyo.ac.jp Hyperfine couplings arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N). Analysis of these couplings provides a map of the spin density distribution across the molecule, revealing which atoms bear the highest degree of unpaired electron character and thus identifying the radical's precise structure. washington.edu For transient or short-lived radicals, spin trapping techniques can be employed, where a reactive radical is converted into a more stable radical adduct that can be readily studied by EPR. nih.gov
Infrared and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a molecular "fingerprint" that is highly specific to its structure and functional groups.
FTIR spectroscopy is particularly sensitive to polar functional groups. For this compound, characteristic absorption bands are expected for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively. Asymmetric and symmetric N-H stretching of the primary amine typically appear as two distinct bands. The C-O stretching of the ether linkage and the phenolic C-O bond, as well as aromatic C=C stretching and C-H bending vibrations, also give rise to strong, identifiable peaks in the IR spectrum. Specific IR absorption data for this compound have been reported at 3400, 3320, 1590, 1453, and 1230 cm⁻¹. google.com
Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. It would be particularly useful for characterizing the vibrations of the aromatic rings and the C-C backbone. researchgate.netchemicalbook.com Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and supporting the structural elucidation derived from NMR and mass spectrometry.
| Reported Wavenumber (cm⁻¹) google.com | Vibrational Mode Assignment | Functional Group |
|---|---|---|
| 3400 | O-H Stretch / N-H Asymmetric Stretch | Phenol (B47542) / Primary Amine |
| 3320 | N-H Symmetric Stretch | Primary Amine |
| 1590 | Aromatic C=C Stretch / N-H Bend | Aromatic Ring / Primary Amine |
| 1453 | Aromatic C=C Stretch | Aromatic Ring |
| 1230 | Aryl-O Stretch (Ether) | Aryl Ether |
Chromatographic Techniques for Separation and Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound contains polar hydroxyl (-OH) and amino (-NH₂) groups, which make it non-volatile and prone to unwanted interactions with the GC column. phenomenex.blog Therefore, chemical derivatization is required prior to GC-MS analysis. jfda-online.com
A common approach is silylation, where the active hydrogens of the -OH and -NH₂ groups are replaced with non-polar trimethylsilyl (B98337) (TMS) groups. phenomenex.blognih.gov Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert this compound into its more volatile and thermally stable di-TMS derivative. youtube.comresearchgate.net This derivative can then be readily analyzed by GC-MS. The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides a fragmentation pattern for the derivatized molecule, confirming its identity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. nih.govresearchgate.net It is extensively used to monitor the progress of synthesis reactions, assess final product purity, and separate the target compound from isomers and byproducts. researchgate.netdntb.gov.ua
A typical method for analyzing this compound would involve reversed-phase HPLC (RP-HPLC) using a C18 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net Isocratic or gradient elution can be optimized to achieve separation from related impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance. This setup allows for the accurate quantification of this compound in reaction mixtures and final product formulations. nih.gov
Structure Activity Relationship Sar Studies in Chemical Biology
Elucidation of Structural Determinants for Mechanistic Activity
The mechanistic activity of phenoxyphenol derivatives is governed by specific structural features that dictate their interaction with biological targets. The core 3-Amino-4-phenoxyphenol structure consists of two aromatic rings linked by an ether bond, with amino and hydroxyl groups providing key interaction points. Studies on various phenoxyphenol derivatives have identified several crucial structural determinants.
The key structural determinants for this class of compounds can be summarized as:
Aromatic Rings: The two phenyl rings are crucial for establishing hydrophobic and pi-pi stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within a protein's active site. nih.gov
Ether Linkage: The oxygen bridge provides rotational flexibility, allowing the molecule to adopt an optimal conformation to fit within the binding pocket.
Hydroxyl and Amino Groups: These functional groups can act as hydrogen bond donors and acceptors. However, in studies with InhA, it was noted that while the oxygen atoms and hydroxyl substituents could form hydrogen bonds, their strength was relatively weak compared to the dominant van der Waals forces. nih.gov
Table 1: Key Structural Features of Phenoxyphenol Derivatives and Their Mechanistic Roles This table is based on data from studies on phenoxyphenol derivatives as InhA inhibitors.
| Structural Feature | Primary Role in Mechanistic Activity | Type of Interaction |
|---|---|---|
| Phenyl Ring A | Aromatic Center / Hydrophobic Interaction | π-π Stacking, van der Waals |
| Phenyl Ring B | Aromatic Center / Hydrophobic Interaction | π-π Stacking, van der Waals |
| Ether Linkage | Conformational Flexibility | - |
| Hydroxyl Group | Hydrogen Bonding | Hydrogen Bond Acceptor/Donor |
| Amino Group | Hydrogen Bonding / Polarity | Hydrogen Bond Acceptor/Donor |
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical models that correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov This approach is pivotal for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action. researchgate.net
While specific QSAR models focused solely on this compound are not extensively documented, the general methodology is widely applied to series of related analogs to guide drug discovery efforts. The development of a QSAR model for a series of phenoxyphenol derivatives would involve several key steps:
Data Set Preparation: A series of this compound analogs would be synthesized and their biological activity (e.g., IC50 values) against a specific target would be experimentally determined.
Descriptor Calculation: Various molecular descriptors that quantify the physicochemical properties of the compounds are calculated. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). nih.gov
Model Construction: Statistical and machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Regression (SVR), and Random Forest (RF), are used to build a mathematical equation that links the calculated descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power and robustness of the developed model are rigorously assessed using statistical methods like cross-validation and external validation with an independent test set of compounds. mdpi.com
Table 2: Representative Molecular Descriptors for QSAR Modeling of Phenoxyphenol Analogs This table illustrates the types of descriptors commonly used in QSAR studies.
| Descriptor Class | Example Descriptor | Property Encoded |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability |
| Partial Atomic Charges | Polarity and electrostatic interactions | |
| Steric | Molecular Weight | Size of the molecule |
| Molar Refractivity | Volume and polarizability | |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and membrane permeability |
| Topological | Connectivity Indices | Molecular branching and shape |
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the specific interactions that stabilize the complex. mdpi.com For compounds like this compound, docking studies can reveal how it fits into an enzyme's active site or a receptor's binding domain and identify the key amino acid residues involved in the interaction.
In studies of phenoxyphenol derivatives with the InhA enzyme, molecular docking revealed critical protein-ligand interactions that drive binding affinity. nih.gov The aromatic rings of the phenoxyphenol core are instrumental in forming favorable interactions.
Key protein-ligand interactions observed for the phenoxyphenol class include:
π-π Stacking: The phenyl rings of the ligand interact with the aromatic side chains of residues like Phenylalanine (Phe) and Tyrosine (Tyr), specifically Phe149 and Tyr158 in InhA. nih.gov
Hydrophobic Interactions: The nonpolar structure of the phenoxyphenol scaffold fits into hydrophobic pockets lined with residues such as Methionine (Met) and Isoleucine (Ile), including Met199 and Ile202 in InhA. nih.gov
Hydrogen Bonds: The amino and hydroxyl groups of this compound are capable of forming hydrogen bonds with polar residues or the protein backbone, although in some targets, these may be weaker than the hydrophobic contributions. nih.gov The residues most frequently observed in protein binding pockets include Trp, His, Met, Tyr, and Phe. nih.gov
Table 3: Summary of Protein-Ligand Interactions for Phenoxyphenol Derivatives based on Docking Studies with InhA
| Interaction Type | Ligand Moiety Involved | Key Amino Acid Residues |
|---|---|---|
| π-π Stacking | Phenyl Rings | Tyr158, Phe149 |
| Hydrophobic (van der Waals) | Phenoxyphenol Scaffold | Met199, Ile202 |
| Hydrogen Bonding | Hydroxyl/Amino Groups | Polar residues (e.g., Ser, Thr) |
Positional and Substituent Effects on Chemical and Biological Mechanistic Pathways
The biological activity of the this compound scaffold is highly sensitive to the position and electronic nature of its substituents. Altering the substitution pattern on either of the phenyl rings can significantly impact binding affinity, selectivity, and mechanism of action by modifying the molecule's steric, electronic, and hydrophobic properties.
In a study on a series of 4-(4-benzoylaminophenoxy)phenol derivatives designed as androgen receptor (AR) antagonists, SAR analysis revealed clear substituent effects. nih.gov The introduction of a methyl group onto the central phenoxy ring resulted in the most potent compound, suggesting a favorable interaction in a specific hydrophobic pocket of the AR ligand-binding domain. nih.gov This highlights how even a small, nonpolar substituent can dramatically influence biological activity.
Table 4: Example of Substituent Effects on the Antiandrogenic Activity of 4-Phenoxyphenol (B1666991) Derivatives Data adapted from a study on derivatives of 4-(4-benzoylaminophenoxy)phenol against the LNCaP prostate cancer cell line. nih.gov
| Compound | Key Substituent on Central Ring | IC50 (µM) |
|---|---|---|
| 12b | None (Hydrogen) | 0.29 |
| 22 | Methyl (-CH3) | 0.043 |
| 23 | Dimethyl (-CH3) x2 | 2.4 |
| Bicalutamide (Reference) | - | 0.94 |
This data demonstrates that a single methyl substituent enhances potency over the unsubstituted parent compound, while the addition of a second methyl group is detrimental, likely due to steric hindrance. Such studies are crucial for fine-tuning the structure of lead compounds to achieve optimal therapeutic effects.
Advanced Material Science and Chemical Application Research of 3 Amino 4 Phenoxyphenol Derivatives
Polymer Chemistry and Material Engineering
The unique molecular architecture of 3-Amino-4-phenoxyphenol, which combines an aminophenol core with a flexible phenoxy group, makes it a valuable building block for the synthesis of high-performance polymers. Its derivatives are being explored in various fields of polymer chemistry and material engineering, from heat-resistant resins to advanced electronic materials.
Precursors for Polyimide Resins
Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. vt.edu The synthesis of polyimides typically involves a two-step process starting with the reaction of a diamine and a dianhydride to form a poly(amic acid) precursor, which is then thermally or chemically cyclized to the final polyimide. core.ac.ukdakenchem.com
The di-functional nature of this compound (an amino group and a hydroxyl group) allows it to be chemically modified into novel diamine monomers. For instance, the hydroxyl group can be used as a reaction site to link two this compound units together, creating a larger, more complex diamine monomer. The presence of the phenoxy group in such a monomer can impart increased flexibility and solubility to the resulting polyimide, addressing one of the major processing challenges associated with this class of polymers. vt.edutitech.ac.jp
The general synthetic route to polyimides from a diamine derived from this compound would involve its polycondensation with various aromatic tetracarboxylic dianhydrides. The properties of the resulting polyimides are expected to be influenced by the structure of both the diamine and the dianhydride. For example, the incorporation of flexible ether linkages from the phenoxy group is known to lower the glass transition temperature (Tg) and improve the processability of polyimides. titech.ac.jp
Table 1: Expected Influence of this compound-derived Diamines on Polyimide Properties
| Property | Expected Influence | Rationale |
| Thermal Stability | High | The aromatic and imide rings in the polymer backbone contribute to excellent thermal resistance. |
| Solubility | Improved | The flexible phenoxy ether linkage can disrupt chain packing and improve solubility in organic solvents. titech.ac.jp |
| Mechanical Properties | Good Toughness | The combination of rigid aromatic structures and flexible ether linkages can lead to a balance of high tensile strength and good elongation at break. titech.ac.jp |
| Glass Transition Temp. | Moderate to High | The Tg can be tailored by the choice of the dianhydride and the specific structure of the diamine derivative. Ether linkages may lower Tg compared to fully rigid polyimides. titech.ac.jp |
Detailed research findings on polyimides synthesized from other aromatic diamines containing ether linkages have shown tensile strengths in the range of 105-133 MPa and elongations at break from 8.8% to 167.9%. titech.ac.jp It is anticipated that polyimides derived from this compound would exhibit comparable or enhanced properties due to the unique combination of functional groups.
Components in Organic Light-Emitting Device (OLED) Fabrication
Organic Light-Emitting Devices (OLEDs) are a prominent technology in displays and lighting, and their performance is highly dependent on the organic materials used in their multilayered structure. nih.gov These materials need to possess specific electronic and photophysical properties to ensure efficient charge injection, transport, and light emission. The molecular structure of this compound offers a versatile platform for the design of novel materials for various layers within an OLED.
While not directly used in its pristine form, derivatives of this compound can be synthesized to function as:
Hole Transporting Layer (HTL) Materials: The amino group in this compound is an electron-donating moiety, which is a key feature for hole-transporting materials. By incorporating this compound into larger conjugated molecules, it is possible to develop materials with suitable HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode and transport to the emissive layer.
Host Materials for the Emissive Layer (EML): The phenoxy and phenol (B47542) groups can be functionalized to create molecules with a high triplet energy, which is crucial for hosting phosphorescent emitters to achieve high quantum efficiencies. The twisted structure that can be introduced by the phenoxy group can also help in reducing intermolecular interactions and preventing concentration quenching of the emitter. nih.gov
Emitting Materials: Through chemical modification, derivatives of this compound can be designed to be emissive in the blue, green, or red regions of the visible spectrum. For instance, by attaching suitable chromophoric units, it is possible to tune the photoluminescent properties of the resulting molecule. Donor-acceptor architectures, which are common in OLED emitters, could be constructed using the electron-donating aminophenol part and a suitable electron-accepting moiety. mdpi.com
Research on benzophenone-based derivatives has shown their potential in OLEDs, acting as both host materials and emitters. nih.govresearchgate.net The benzophenone (B1666685) core is an electron-deficient unit, and when combined with electron-donating groups, it can lead to the formation of efficient thermally activated delayed fluorescent (TADF) emitters. researchgate.net Similarly, the aminophenol core of this compound could be a valuable component in the design of new OLED materials.
Development of Polyphenols with Enhanced Thermal and Mechanical Properties
Polyphenols are a class of polymers that are gaining interest due to their potential as more environmentally friendly alternatives to traditional plastics. The synthesis of polyphenols can be achieved through the oxidative polymerization of phenolic monomers. researchgate.net The hydroxyl group of this compound makes it a suitable monomer for this type of polymerization.
The resulting polyphenol would have a backbone containing repeating aminophenoxyphenol units. The presence of both the amino and phenoxy groups along the polymer chain is expected to significantly influence the material's properties. The amino groups can participate in hydrogen bonding, which can enhance the intermolecular forces and contribute to improved mechanical strength. The flexible phenoxy ether linkages can improve the processability of the polymer.
Furthermore, the thermal stability of the polyphenol can be enhanced by the aromatic nature of the repeating units. Research on poly(p-aminophenol) has shown that these polymers can exhibit semiconducting properties and good thermal stability. researchgate.net The introduction of the phenoxy side group in a polyphenol derived from this compound could further modify these properties.
Table 2: Anticipated Properties of Polyphenols from this compound
| Property | Anticipated Characteristic | Rationale |
| Thermal Stability | Good | The aromatic backbone contributes to high thermal degradation temperatures. |
| Mechanical Strength | Moderate to High | Intermolecular hydrogen bonding from the amino groups can enhance mechanical integrity. |
| Solubility | Potentially Improved | The phenoxy groups may disrupt chain packing, leading to better solubility compared to unsubstituted polyphenols. |
| Adhesion | Good | The presence of polar amino and hydroxyl groups can promote adhesion to various substrates. |
Catalytic Systems Development
The reactivity of the amino and hydroxyl groups in this compound also makes it an attractive candidate for the development of ligands for metal complexes used in catalysis.
Ligand Design for Metal Complexes in Polymerization
The design of ligands is crucial for controlling the activity and selectivity of metal-based polymerization catalysts. Aminophenol-based ligands have been shown to be effective in coordinating with various transition metals to create active catalysts for polymerization reactions. derpharmachemica.com
This compound can be chemically modified to create multidentate ligands. For example, the amino group can be reacted with aldehydes or ketones to form Schiff base ligands (iminophenols). These, along with the phenolic oxygen, can coordinate to a metal center. The phenoxy group can also be functionalized to introduce additional donor atoms, leading to the formation of tridentate or tetradentate ligands.
These ligands can then be complexed with transition metals such as titanium, zirconium, or palladium to form catalysts for olefin polymerization or ring-opening polymerization of cyclic esters. hw.ac.uk The electronic and steric properties of the ligand, which can be tuned by modifying the this compound precursor, will have a direct impact on the catalytic performance, including the activity of the catalyst and the properties of the resulting polymer (e.g., molecular weight, tacticity). hw.ac.uk
Catalytic Activity in Specific Organic Reactions
Metal complexes bearing aminophenol-based ligands have demonstrated catalytic activity in a variety of organic reactions beyond polymerization. researchgate.net The electronic flexibility of the aminophenol ligand, which can exist in different redox states, makes it a "non-innocent" ligand that can actively participate in the catalytic cycle. derpharmachemica.com
Complexes of metals like palladium, iron, and copper with aminophenol-derived ligands have been investigated for their catalytic activity in reactions such as:
Oxidation Reactions: Aminophenol complexes of various metals have been studied as catalysts for the oxidation of alcohols and other organic substrates. derpharmachemica.com
C-C and C-N Coupling Reactions: Palladium complexes with aminophenol-based ligands have shown potential in catalyzing cross-coupling reactions, which are fundamental transformations in organic synthesis.
Reduction of Nitroarenes: The catalytic reduction of nitroarenes to anilines is an important industrial process, and metal complexes can be effective catalysts for this transformation.
The specific structure of a catalyst derived from this compound, including the nature of the metal center and the coordination environment provided by the ligand, would determine its efficacy in a particular organic reaction. The presence of the phenoxy group could influence the solubility and stability of the catalyst, as well as its steric environment, which can affect the selectivity of the reaction.
Mechanistic Probes and Sensing Technologies
The inherent chemical properties of the aminophenol structure within this compound derivatives suggest their potential utility in the development of mechanistic probes and sensors, particularly for biologically relevant analytes like reactive oxygen species (ROS).
Components in Reactive Oxygen Species (ROS) Sensors
While direct application of this compound in commercial ROS sensors is not widely documented, the aminophenol moiety is known for its prooxidant and redox activities, which are fundamental to ROS detection. Research has shown that aminophenol compounds can participate in copper-dependent generation of reactive oxygen species. nih.gov Specifically, 2- and 4-aminophenol (B1666318) isomers have been observed to produce ROS in the presence of copper ions, a process linked to their ability to reduce the metal ion, which in turn generates superoxide (B77818) radicals. nih.gov This reactivity suggests that the superoxide radical is a key species produced. nih.gov
Furthermore, the 4-aminophenol moiety has been identified as a crucial component for the ROS-generating and antiproliferative activity of the atypical retinoid Fenretinide. nih.gov The capacity of these related structures to engage in redox cycling and generate ROS underscores the potential for designing specialized sensors based on the this compound scaffold. Fluorescent probes are considered excellent tools for ROS detection due to their high sensitivity and spatial resolution. nih.gov The development of new probes often focuses on specific reactions with ROS that lead to a detectable change, such as enhanced fluorescence. researchgate.net The redox-active nature of the aminophenol core could theoretically be harnessed to create "turn-on" fluorescent sensors that signal the presence of specific ROS.
Precursors in Agrochemical Chemical Synthesis Research
The phenoxyphenol and phenoxyaniline (B8288346) frameworks are important in the agrochemical industry. While the direct use of this compound as a starting material is not extensively detailed in publicly available research, its structural analogs are well-established precursors. The related compound, 4-phenoxyphenol (B1666991), is a known key intermediate in the synthesis of several pesticides, including the insect growth regulators fenoxycarb (B1672525) and pyriproxyfen. google.comnih.gov The synthesis of fenoxycarb often involves the reaction of 4-phenoxyphenol with 2-ethyl chloroethylformate. google.com
More directly relevant to the this compound structure, research into phenoxyaniline derivatives has yielded compounds with notable insecticidal properties. A study on derivatives of podophyllotoxin, a naturally occurring lignan, showed that incorporating a 4β-substituted phenoxyaniline moiety resulted in compounds with delayed insecticidal activity against Pieris rapae. nih.gov This suggests that the phenoxyaniline scaffold, a core feature of this compound, can be integrated into more complex molecules to create effective agrochemicals. nih.gov Additionally, the immediate precursor to this compound, 3-nitro-4-phenoxyphenol, has been successfully used as a starting material in the multi-step synthesis of the pharmaceutical compound Iguratimod, demonstrating the synthetic utility of this specific substitution pattern on the phenoxyphenol core. arabjchem.org
Research into Biological Target Interaction Mechanisms (e.g., Proliferating Cell Nuclear Antigen (PCNA), Kinases, Hydrolases)
Derivatives of this compound have been investigated for their ability to interact with and modulate the function of critical protein targets involved in cell proliferation, signaling, and inflammation.
Proliferating Cell Nuclear Antigen (PCNA)
Proliferating Cell Nuclear Antigen (PCNA) is a central protein in DNA replication and repair, acting as a scaffold or docking platform for numerous other proteins. mdpi.com Modulating its interactions is a key strategy in cancer therapy. Research into a 4-phenoxyphenol derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), demonstrated its ability to exert inhibitory effects on human hepatocellular carcinoma cells. mdpi.com Western blot analysis in this study revealed that treatment with 4-HPPP led to a decrease in the expression of pro-survival factors, including PCNA, in Huh7 cells. mdpi.com This finding suggests that the phenoxyphenol scaffold can serve as a basis for developing molecules that interfere with cellular proliferation pathways where PCNA is a key component.
Kinases
The phenoxyphenyl amine scaffold is a prominent feature in the design of various kinase inhibitors. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.
Bruton's Tyrosine Kinase (BTK): Derivatives containing the 3-(4-phenoxyphenyl) core have been shown to be potent inhibitors of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling. nih.gov A series of 7-substituted 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amines were synthesized and evaluated for their BTK inhibitory activity. nih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 7-position of the thieno[3,2-c]pyridine (B143518) ring significantly influenced potency. Notably, compound 13b from this series, which features a pyrazole (B372694) substituent, demonstrated an excellent IC₅₀ value of 11.8 nM against BTK. nih.gov The first-in-class approved BTK inhibitor, Ibrutinib, also contains a 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine core, highlighting the importance of this scaffold in achieving high-affinity binding. mdpi.com
Table 1: BTK Inhibitory Activity of Selected 3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine (B8600611) Derivatives Data sourced from Bioorganic & Medicinal Chemistry, 2015. nih.gov
| Compound | Substituent (R) | BTK IC₅₀ (nM) |
|---|---|---|
| 13a | 1H-pyrazol-4-yl | 23.5 |
| 13b | 1-methyl-1H-pyrazol-4-yl | 11.8 |
| 13c | 1-ethyl-1H-pyrazol-4-yl | 12.3 |
| 13d | 1-isopropyl-1H-pyrazol-4-yl | 15.7 |
| 13e | 1H-pyrazol-5-yl | >1000 |
UNC-51-like Kinase 1 (ULK1): The phenoxy-N-phenylpyrimidin-2-amine scaffold has been used to develop inhibitors for ULK1, a kinase that plays a key role in initiating autophagy. researchgate.net A derivative, 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine, was identified as a potent ULK1 inhibitor that blocked autophagy and induced apoptosis in non-small cell lung cancer cells. researchgate.net
Hydrolases
The diphenyl ether structure, which is the parent class of this compound, has been identified as a modulator of hydrolase activity, particularly Leukotriene A4 (LTA4) hydrolase. This bifunctional zinc metalloenzyme is a key target in inflammatory pathways as it catalyzes the final step in the synthesis of the potent chemoattractant Leukotriene B4 (LTB4). nih.govresearchgate.net
A series of diphenyl ether derivatives were found to either activate or inhibit the aminopeptidase (B13392206) activity of LTA4 hydrolase without affecting its epoxide hydrolase activity. nih.gov This dual modulatory capacity makes these compounds valuable as chemical probes to study the distinct functions of the enzyme. nih.gov Further medicinal chemistry efforts focusing on the related 4-phenoxyphenoxy scaffold led to the identification of potent LTA4 hydrolase inhibitors. nih.gov Structure-activity relationship studies on amino acid analogues of a phenoxy-based screening hit culminated in the development of the clinical candidate SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid), a potent and orally active inhibitor of LTA4 hydrolase. nih.gov These findings establish the diphenyl ether and phenoxy scaffolds as privileged structures for designing potent modulators of this important hydrolase. nih.govnih.gov
Environmental Fate and Transformation Research
Microbial Transformation and Biotransformation Pathways
Microbial degradation is a key process in the environmental breakdown of many organic compounds. nih.gov Bacteria and fungi possess a wide range of enzymes that can catalyze the transformation of complex organic molecules into simpler compounds.
The synthesis of 3-Amino-4-phenoxyphenol can involve the reduction of a nitro-precursor, 3-nitro-4-phenoxyphenol. prepchem.com This reduction is analogous to processes carried out by bacterial nitroreductases. researchgate.netnih.gov These flavin-containing enzymes catalyze the reduction of nitroaromatic compounds to the corresponding amines, often via nitroso and hydroxylamine (B1172632) intermediates. omicsonline.orgnih.gov While this is relevant to its formation, the microbial degradation of this compound itself would involve different enzymatic pathways.
The bacterial degradation of aminophenols can be initiated by enzymes such as deaminases, which remove the amino group. nih.gov For some chloroaminophenols, degradation begins with the release of an ammonium (B1175870) ion and the formation of a chlorocatechol, which is then subject to ring cleavage. nih.gov The degradation of phenol (B47542) and its derivatives often involves initial hydroxylation by monooxygenases or dioxygenases to form catechols, which are then mineralized through ortho- or meta-cleavage pathways. mdpi.com Given its structure, the microbial degradation of this compound could potentially be initiated by hydroxylation of one of the aromatic rings, followed by cleavage of the ether bond and subsequent ring fission.
Table 2: Key Enzymes in the Microbial Degradation of Aromatic Compounds
| Enzyme Class | Function | Relevance to this compound Degradation |
| Monooxygenases | Incorporate one atom of oxygen into the substrate. | Can hydroxylate the aromatic rings, making them more susceptible to cleavage. |
| Dioxygenases | Incorporate both atoms of oxygen into the substrate. | Can initiate ring cleavage of catechol-like intermediates. |
| Deaminases | Catalyze the removal of an amino group. | Could potentially remove the amino group from the molecule. |
| Etherases | Catalyze the cleavage of ether bonds. | Could break the phenoxy linkage, separating the two aromatic rings. |
Specific studies identifying the biotransformation products of this compound are not available in the reviewed literature. However, based on the degradation pathways of analogous compounds, several potential metabolites can be hypothesized.
Initial hydroxylation could lead to the formation of dihydroxy-amino-phenoxyphenol isomers. Cleavage of the ether bond would result in the formation of 3-aminophenol (B1664112) and phenol. Further degradation would then proceed via the respective pathways for these simpler compounds, ultimately leading to mineralization to carbon dioxide and water under aerobic conditions. Under anaerobic conditions, the degradation would likely be slower and might result in the formation of different intermediates.
Q & A
Q. Methodological Answer :
- HPLC-UV/Vis : Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities; retention time ~8–10 min .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ at m/z 202.1 (theoretical) and rule out dimerization .
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values (C₁₂H₁₁NO₂) .
Advanced: How do substituents on the phenoxy ring influence electrochemical properties?
Methodological Answer :
Electron-donating groups (e.g., -OCH₃) increase redox potential, while electron-withdrawing groups (e.g., -NO₂) lower it. To study:
- Cyclic Voltammetry : Perform in 0.1 M TBAP/ACN at 100 mV/s. The amine group typically shows oxidation peaks at +0.5–0.7 V vs. Ag/AgCl .
- Hammett Plots : Correlate substituent σ values with peak potentials to predict reactivity trends .
Basic: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ oral rat: ~500 mg/kg) .
- Ventilation : Use fume hoods during synthesis; amine vapors may cause respiratory irritation .
- Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb liquids with vermiculite .
Advanced: How can stability studies predict degradation pathways under varying pH?
Methodological Answer :
Design accelerated stability testing:
Buffer Systems : Incubate samples in pH 1–13 buffers (37°C, 1 week).
HPLC-MS Analysis : Identify degradation products (e.g., quinone imines from oxidation at pH >10) .
Kinetic Modeling : Apply Arrhenius equation to extrapolate shelf-life at 25°C .
Basic: What are common applications of this compound in material science?
Q. Methodological Answer :
- Coordination Chemistry : Act as a ligand for transition metals (e.g., Cu²⁺) in catalytic systems; characterize complexes via UV-Vis and cyclic voltammetry .
- Polymer Modification : Graft onto polystyrene backbones via radical polymerization for pH-responsive materials .
Advanced: How to address low crystallinity in X-ray diffraction studies?
Q. Methodological Answer :
- Crystal Engineering : Co-crystallize with carboxylic acids (e.g., succinic acid) to enhance packing via H-bonding .
- SC-XRD : Use synchrotron radiation to resolve weak diffraction patterns from needle-like crystals .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C-H···π contacts) using CrystalExplorer .
Basic: How to quantify this compound in biological matrices?
Q. Methodological Answer :
- Sample Prep : Extract with ethyl acetate from plasma; dry under N₂ and reconstitute in methanol .
- LC-MS/MS : Use MRM transitions m/z 202→110 (collision energy 20 eV) with deuterated internal standards .
Advanced: What computational methods predict bioactivity against enzymatic targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
